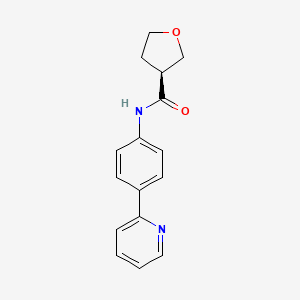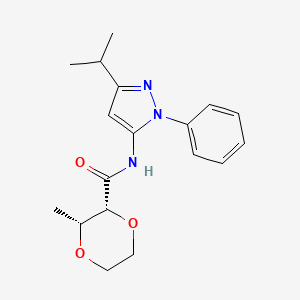
(2S)-N-(3-cyclopropylpyrazin-2-yl)-5-oxo-1-propan-2-ylpyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-N-(3-cyclopropylpyrazin-2-yl)-5-oxo-1-propan-2-ylpyrrolidine-2-carboxamide, also known as CPPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. CPPC is a pyrrolidine-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
(2S)-N-(3-cyclopropylpyrazin-2-yl)-5-oxo-1-propan-2-ylpyrrolidine-2-carboxamide is believed to exert its effects by modulating the activity of enzymes involved in the metabolism of neurotransmitters, such as acetylcholine and dopamine. This compound can also inhibit the aggregation of amyloid-beta by binding to the protein and preventing its misfolding.
Biochemical and Physiological Effects:
This compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. This compound can also reduce inflammation and oxidative stress in the brain. In addition, this compound has been shown to have anti-tumor effects and can induce cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S)-N-(3-cyclopropylpyrazin-2-yl)-5-oxo-1-propan-2-ylpyrrolidine-2-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, this compound is a relatively new compound, and its long-term effects and potential side effects are not yet fully understood. In addition, this compound is a complex molecule that requires specialized equipment and expertise for synthesis and analysis.
Zukünftige Richtungen
There are several future directions for research on (2S)-N-(3-cyclopropylpyrazin-2-yl)-5-oxo-1-propan-2-ylpyrrolidine-2-carboxamide. One area of interest is its potential as a treatment for neurological disorders, particularly Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration of this compound for these conditions. Another area of interest is the development of this compound analogs with improved potency and selectivity. Additionally, studies are needed to determine the long-term effects and potential side effects of this compound, particularly with regard to its use as a therapeutic agent.
Synthesemethoden
(2S)-N-(3-cyclopropylpyrazin-2-yl)-5-oxo-1-propan-2-ylpyrrolidine-2-carboxamide can be synthesized using various methods, including the reaction of 3-cyclopropylpyrazin-2-amine with 2-oxo-1-propanol in the presence of a catalyst. Another method involves the reaction of 3-cyclopropylpyrazin-2-amine with 2-(tert-butoxycarbonyl)pyrrolidine-5-carboxylic acid, followed by deprotection and cyclization. These methods have been optimized to increase the yield and purity of this compound.
Wissenschaftliche Forschungsanwendungen
(2S)-N-(3-cyclopropylpyrazin-2-yl)-5-oxo-1-propan-2-ylpyrrolidine-2-carboxamide has been studied for its potential applications in drug development, particularly as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects and can inhibit the aggregation of amyloid-beta, a protein that is associated with Alzheimer's disease. This compound has also been studied for its potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
(2S)-N-(3-cyclopropylpyrazin-2-yl)-5-oxo-1-propan-2-ylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-9(2)19-11(5-6-12(19)20)15(21)18-14-13(10-3-4-10)16-7-8-17-14/h7-11H,3-6H2,1-2H3,(H,17,18,21)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLXZSGXBYWBDU-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(CCC1=O)C(=O)NC2=NC=CN=C2C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1[C@@H](CCC1=O)C(=O)NC2=NC=CN=C2C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,6aR)-N-[(2S)-1-amino-1-oxopentan-2-yl]-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B7353592.png)

![(2S,3R)-N-[5-(2-chlorophenyl)-2-methyl-1,2,4-triazol-3-yl]-2-cyclopropyloxolane-3-carboxamide](/img/structure/B7353605.png)

![2-[(1R,3S)-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]cyclopentyl]acetic acid](/img/structure/B7353615.png)

![1-[(2R,6S)-2-ethyl-6-methylpiperidin-1-yl]-2-(5-methylpyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B7353632.png)
![7-fluoro-4-[(1R,2R)-2-methoxycyclopropanecarbonyl]spiro[1H-quinoxaline-3,1'-cyclobutane]-2-one](/img/structure/B7353638.png)

![2-(5-methylpyrazolo[3,4-b]pyridin-1-yl)-1-[(2S,3S)-2-methyl-3-(trifluoromethyl)morpholin-4-yl]ethanone](/img/structure/B7353649.png)
![(2S,3R)-2-cyclopropyl-N-[6-(2-methylpropoxy)pyrimidin-4-yl]oxolane-3-carboxamide](/img/structure/B7353657.png)
![4-[[(2S)-2-methoxypropyl]sulfamoyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B7353685.png)
![4-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]sulfonyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B7353701.png)
![(1R,2S)-N-[(2,6-dihydroxyphenyl)methyl]-2-methyl-2-phenylcyclopropane-1-carboxamide](/img/structure/B7353702.png)